Cas no 840-97-1 (Ac-Tyr-OEt)

Ac-Tyr-OEt structure
Ac-Tyr-OEt structure
Nome del prodotto:Ac-Tyr-OEt
Numero CAS:840-97-1
MF:C13H17NO4
MW:251.278383970261
MDL:MFCD00080844
CID:724441
PubChem ID:13289

Ac-Tyr-OEt Proprietà chimiche e fisiche

Nomi e identificatori

    • N-Acetyl-L-tyrosine methyl ester
    • N-ALPHA-ACETYL-L-TYROSINE ETHYL ESTER
    • N-ACETYL-L-TYR ETHYL ESTER
    • N-ACETYL-L-TYROSINE ETHYL ESTER
    • ethyln-alpha-acetyl-tyrosinate
    • ATEE
    • ETHYLACETYL-L-TYROSINE
    • AC-TYR-OET
    • AC-TYROSINE-OET
    • Ac-L-Tyr-OEt*H2O
    • Ac-Tyr-OEt H2O
    • Ethyl N-acetyl-L-tyrosinate
    • L-Tyrosine, N-acetyl-,ethyl ester
    • N-Acetyl-L-tyrosine Ethyl Ester Monohydrate
    • (S)-2-acetylamino-3-(4-hydroxyphenyl)propionic acid ethyl ester
    • (S)-Ethyl 2-acetamido-3-(4-hydroxyphenyl)propanoate
    • Ac(TyrOH)OEt
    • Ac-L-Tyr-OEt
    • ethyl (2S)-2-acetamido-3-(4-hydroxyphenyl)propanoate
    • L-ATEE
    • N-Acetyltyrosine ethyl
    • N-Ac-Tyr-OEt
    • L-Tyrosine, N-acetyl-, ethyl ester
    • Ethyl N-alpha-acetyl-tyrosinate
    • PubChem13178
    • N-Acetyl-L-tyrosine ethyl
    • N-acetyl tyrosine ethylester
    • n-acetyl tyrosine ethyl ester
    • TYR001
    • SKAWDTAMLOJQNK-LBPRGKRZSA-N
    • Tyrosine, N-acetyl-, ethyl ester, L- (6CI)
    • (S)-N-Acetyltyrosine ethyl ester
    • Acetyl-L-tyrosine ethyl ester
    • Acetyltyrosine ethyl ester
    • Ethyl acetyltyrosinate
    • N-Acetyltyrosine ethyl ester
    • NSC 64725
    • NSC 87506
    • CHEBI:28828
    • (S)-Ethyl2-acetamido-3-(4-hydroxyphenyl)propanoate
    • N-Acetyl-L-Tyrosineethylestermonohydrate
    • L-Tyrosine, N-acetyl-, ethyl ester, hydrate (1:1)
    • DTXSID20877256
    • CHEMBL3278820
    • AS-68931
    • W-106602
    • A0118
    • ALBB-028186
    • NS00042415
    • MFCD00002389
    • 840-97-1
    • HY-W236261
    • EINECS 212-663-5
    • D87592
    • EN300-302678
    • L-Tyrosine, N-acetyl-, ethyl ester, monohydrate
    • Ethyl N-acetyl-L-tyrosinate (Ac-L-Tyr-OEt)
    • CS-0298722
    • AKOS016844077
    • SCHEMBL468756
    • C01657
    • Ethyl acetyl-l-tyrosinate
    • Tyrosine, N-acetyl-, ethyl ester, L-
    • N-Acetyltyrosine ethyl ester monohydrate
    • Q27103918
    • Ac-Tyr-OEt
    • MDL: MFCD00080844
    • Inchi: 1S/C13H17NO4/c1-3-18-13(17)12(14-9(2)15)8-10-4-6-11(16)7-5-10/h4-7,12,16H,3,8H2,1-2H3,(H,14,15)/t12-/m0/s1
    • Chiave InChI: SKAWDTAMLOJQNK-LBPRGKRZSA-N
    • Sorrisi: [C@@H](NC(=O)C)(C(=O)OCC)CC1C=CC(O)=CC=1

Proprietà calcolate

  • Massa esatta: 251.11600
  • Massa monoisotopica: 251.116
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 6
  • Complessità: 285
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • XLogP3: 0.7
  • Superficie polare topologica: 75.6
  • Conta Tautomer: 4

Proprietà sperimentali

  • Colore/forma: Cristalli bianchi.
  • Densità: 1.1667 (rough estimate)
  • Punto di fusione: 78-81 °C
  • Punto di ebollizione: 394.43°C (rough estimate)
  • Punto di infiammabilità: 234.7 °C
  • Indice di rifrazione: 22 ° (C=1, EtOH)
  • PSA: 75.63000
  • LogP: 1.39340
  • Solubilità: Solubile in acqua calda ed etanolo, molto leggermente solubile in acqua fredda

Ac-Tyr-OEt Informazioni sulla sicurezza

Ac-Tyr-OEt Dati doganali

  • CODICE SA:2924299090
  • Dati doganali:

    Codice doganale cinese:

    2924299090

    Panoramica:

    2924299090. Altre amidi cicliche(compresi i carbammati ciclici)(compresi i loro derivati e i loro sali). IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso, imballaggio

    Riassunto:

    2924299090. altre amidi cicliche (compresi i carbammati ciclici) e loro derivati; i loro sali. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%

Ac-Tyr-OEt Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-302678-0.1g
ethyl (2S)-2-acetamido-3-(4-hydroxyphenyl)propanoate
840-97-1
0.1g
$282.0 2023-09-06
eNovation Chemicals LLC
D956584-5g
(S)-Ethyl 2-acetamido-3-(4-hydroxyphenyl)propanoate
840-97-1 99%
5g
$310 2024-06-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N85090-5g
(S)-Ethyl 2-acetamido-3-(4-hydroxyphenyl)propanoate
840-97-1
5g
¥1968.0 2021-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N85090-1g
(S)-Ethyl 2-acetamido-3-(4-hydroxyphenyl)propanoate
840-97-1
1g
¥498.0 2021-09-08
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N195244-1g
Ac-Tyr-OEt
840-97-1 ≥99%
1g
¥508.90 2023-09-01
Chemenu
CM185730-25g
Ethyl N-acetyl-L-tyrosinate
840-97-1 95%
25g
$440 2021-06-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N85090-200mg
(S)-Ethyl 2-acetamido-3-(4-hydroxyphenyl)propanoate
840-97-1
200mg
¥138.0 2021-09-08
Chemenu
CM185730-25g
Ethyl N-acetyl-L-tyrosinate
840-97-1 95%
25g
$440 2023-02-18
Enamine
EN300-302678-0.05g
ethyl (2S)-2-acetamido-3-(4-hydroxyphenyl)propanoate
840-97-1
0.05g
$188.0 2023-09-06
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N195244-200mg
Ac-Tyr-OEt
840-97-1 ≥99%
200mg
¥135.90 2023-09-01

Ac-Tyr-OEt Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Thionyl chloride ;  -8 °C; 30 min, -8 °C
1.2 -8 °C → rt; 2 h, rt; 2 h, 75 °C
Riferimento
Study on synthesis process of N-acetyl-L-tyrosine ethyl ester
Tang, Jun; Lu, Zao-sheng; Han, Qing; Wang, Da-wei; Ren, Xiao-li; et al, Henan Gongye Daxue Xuebao, 2014, 35(6), 72-75

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Water Catalysts: Proteinase (porous glass-immobilized alk.-stable) Solvents: Ethanol ,  Acetone
Riferimento
Enzymatic synthesis of N-acetyl-L-tyrosine ethyl ester in organic media
Glowacka, Agnieszka; Antczak, Tadeusz; Kolucka, Katarzyna; Trzmiel, Tadeusz, Zywnosc, 2000, 7(3), 96-104

Metodo di produzione 3

Condizioni di reazione
Riferimento
Kinetics of amino acid esterification catalyzed by hydrophobic derivatives of α-chymotrypsin
Remy, Marie Helene; Bacou, Philippe; Bourdillon, Catherine; Thomas, Daniel, Biochimica et Biophysica Acta, 1987, 911(2), 252-5

Metodo di produzione 4

Condizioni di reazione
1.1 Catalysts: Chymotrypsin
Riferimento
Optimization of the enzymatic synthesis of amino acid esters. Reaction in polyphasic medium
Vidaluc, J. L.; Baboulene, M.; Speziale, V.; Lattes, A.; Monsan, P., Tetrahedron, 1983, 39(2), 269-74

Metodo di produzione 5

Condizioni di reazione
1.1 Catalysts: Chymotrypsin
Riferimento
Enzymic synthesis of amino acid esters in organic media
Tarouis, Dominique; Monsan, Pierre; Durand, Gilbert, Bulletin de la Societe Chimique de France, 1980, 76, 76-9

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Ethanol ;  1 h, 80 °C
Riferimento
Synthesis and evaluation of N-acetyl-L-tyrosine based compounds as PPARα selective activators
Kumar, Rakesh; Ramachandran, Uma; Raichur, Suryaprakash; Chakrabarti, Ranjan; Jain, Rahul, European Journal of Medicinal Chemistry, 2007, 42(4), 503-510

Metodo di produzione 7

Condizioni di reazione
1.1 Catalysts: Octanal (reaction products with α-chymotrypsin) Solvents: Tetrahydrofuran
Riferimento
Chymotrypsins modified by neutral or charged amphiphiles as catalysts for ester synthesis in polar organic solvents
Cabaret, Daniel; Boucier, Sophie; Maillot, Sophie; Wakselman, Michel, Biocatalysis, 1992, 6(3), 191-9

Metodo di produzione 8

Condizioni di reazione
1.1 Catalysts: Chymotrypsin
Riferimento
Enzymic reactions in aqueous-organic media. V. Medium effect on the esterification of aromatic amino acids by α-chymotrypsin
Kise, H.; Shirato, H., Enzyme and Microbial Technology, 1988, 10(10), 582-5

Metodo di produzione 9

Condizioni di reazione
1.1 Catalysts: Chymotrypsin
Riferimento
Amino acid ester synthesis by immobilized α-chymotrypsin
Mori, Takao; Nilsson, Kurt; Larsson, Per Olof; Mosbach, Klaus, Biotechnology Letters, 1987, 9(7), 455-60

Metodo di produzione 10

Condizioni di reazione
1.1 Solvents: Ethanol ,  Water ;  24 h, 30 °C
Riferimento
Endopeptidases of Bacillus subtilis IBTC-3 and B. alcalophilus PB92 in synthesis of precursors of biologically active peptides
Glowacka, Agnieszka E.; Szczesna-Antczak, Miroslawa H.; Piotrowicz-Wasiak, Malgorzata; Antczak, Tadeusz Z., Indian Journal of Biochemistry & Biophysics, 2009, 46(3), 213-220

Metodo di produzione 11

Condizioni di reazione
1.1 Catalysts: Chymotrypsin Solvents: Ethanol ,  Water
Riferimento
Enzymic reactions in aqueous-organic media. II. Effects of reaction conditions and selectivity in the esterification of aromatic amino acids by α-chymotrypsin in alcohols
Kise, Hideo; Shirato, Hitoshi; Noritomi, Hidetaka, Bulletin of the Chemical Society of Japan, 1987, 60(10), 3613-18

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  20 min, 0 °C; 2 h, 0 °C
Riferimento
Visible-light mediated tryptophan modification in oligopeptides employing acylsilanes
Reimler, Jannik; Studer, Armido, Chemistry - A European Journal, 2021, 27(62), 15392-15395

Metodo di produzione 13

Condizioni di reazione
Riferimento
Optically active amino acids by enzymic synthesis
, France, , ,

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Phosphate Catalysts: Chymotrypsin Solvents: Ethanol ,  Water
Riferimento
Enzymic reactions in aqueous-organic media. 1. Synthesis of aromatic amino acid ethyl esters by α-chymotrypsin in solutions of high ethanol concentrations
Kise, Hideo; Shirato, Hitoshi, Tetrahedron Letters, 1985, 26(49), 6081-4

Ac-Tyr-OEt Raw materials

Ac-Tyr-OEt Preparation Products

Ac-Tyr-OEt Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:840-97-1)Ac-Tyr-OEt
A1211332
Purezza:99%
Quantità:100g
Prezzo ($):244.0